Enzymatic Kinetic Superiority: Lower Km for Alkaline Phosphatase vs. p-Nitrophenyl Phosphate
Sodium 4-aminophenyl phosphate demonstrates a higher binding affinity for alkaline phosphatase compared to the widely used spectrophotometric substrate p-nitrophenyl phosphate (pNPP). This is evidenced by a lower Michaelis constant (Km) value [1].
| Evidence Dimension | Michaelis-Menten Constant (Km) for Alkaline Phosphatase |
|---|---|
| Target Compound Data | 56 µM |
| Comparator Or Baseline | p-Nitrophenyl phosphate (pNPP): 82 µM |
| Quantified Difference | 26 µM lower (approximately 32% lower) |
| Conditions | 0.10 M Tris buffer, pH 9.0, at room temperature. |
Why This Matters
A lower Km indicates a higher affinity for the enzyme, allowing for efficient substrate turnover at lower concentrations and potentially higher sensitivity in assays with limited reagent.
- [1] Thompson, R. Q., Barone, G. C., Halsall, H. B., & Heineman, W. R. (1991). Comparison of methods for following alkaline phosphatase catalysis: Spectrophotometric versus amperometric detection. Analytical Biochemistry, 192(1), 90–95. View Source
